Pridinol Mesylate Global Response Rate vs. Placebo: Meta-Analysis Efficacy Data for Research Planning
Pridinol mesylate (PRI) demonstrates a significantly higher global response rate compared to placebo in adult patients with acute muscle pain. A meta-analysis of two randomized, double-blind, placebo-controlled trials (N = 342 total patients) found that 74.0% of patients receiving PRI monotherapy achieved global response versus 49.7% receiving placebo [1]. The odds ratio (OR) was 2.86 (95% CI: 1.82–4.51; p < 0.00001), with a Cohen's h effect size of 0.506 and a number needed to treat (NNT) of 4.1 [1]. This effect was consistent irrespective of administration route (oral tablet or intramuscular injection) [1].
| Evidence Dimension | Global response rate (physician-assessed clinical improvement) |
|---|---|
| Target Compound Data | 74.0% responder rate (128/173 patients) |
| Comparator Or Baseline | Placebo: 49.7% responder rate (84/169 patients) |
| Quantified Difference | Absolute difference: +24.3 percentage points; OR = 2.86 (95% CI: 1.82–4.51); p < 0.00001; NNT = 4.1; Cohen's h = 0.506 |
| Conditions | Meta-analysis of 2 randomized placebo-controlled trials; 342 adults (55.3% female; mean age 50.6 ± 16.6 years) with mild to moderate acute muscle pain; 3-week monotherapy with PRI |
Why This Matters
This NNT of 4.1 provides procurement decision-makers with a quantifiable efficacy benchmark to justify selection over alternatives lacking similar placebo-controlled meta-analytic evidence.
- [1] Überall MA, Essner U, Müller-Schwefe GHH. Efficacy and safety/tolerability of pridinol: a meta-analysis of double-blind, randomized, placebo-controlled trials in adult patients with muscle pain. Curr Med Res Opin. 2022;38(7):1141-1151. View Source
